1-(Butylsulfonyl)piperazine hydrochloride, with the CAS number 1581213-05-9, is a chemical compound that belongs to the piperazine class of organic compounds. Its molecular formula is CHClNOS, and it has a molecular weight of 242.77 g/mol. The compound is characterized by a piperazine ring substituted with a butylsulfonyl group, which imparts unique chemical properties and potential biological activity. Piperazine derivatives are widely recognized for their pharmacological significance, particularly in the development of therapeutic agents.
1-(Butylsulfonyl)piperazine hydrochloride is synthesized through various chemical methods and is primarily used in pharmaceutical research. It falls under the broader classification of organosulfur compounds and piperazines, which are known for their diverse biological activities, including antimicrobial and anti-parasitic effects. The compound's structure includes a sulfonyl group that enhances its reactivity and interaction with biological targets.
The synthesis of 1-(butylsulfonyl)piperazine hydrochloride typically involves several steps:
This multi-step synthesis allows for high yields and purity of the final product, as described in recent literature on piperazine derivatives .
The molecular structure of 1-(butylsulfonyl)piperazine hydrochloride features a six-membered ring containing two nitrogen atoms at positions 1 and 4, characteristic of piperazine compounds. The butylsulfonyl group is attached to one nitrogen atom, enhancing the compound's solubility and reactivity.
CCCCC(=O)S(N1CCN(CC1)CC)Cl
This structure allows for various interactions with biological molecules, particularly through nucleophilic substitution reactions facilitated by the sulfonyl group .
1-(Butylsulfonyl)piperazine hydrochloride exhibits notable chemical reactivity due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 1-(butylsulfonyl)piperazine hydrochloride involves its interaction with specific biological targets:
1-(Butylsulfonyl)piperazine hydrochloride exhibits several important physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during storage .
The applications of 1-(butylsulfonyl)piperazine hydrochloride are diverse:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: